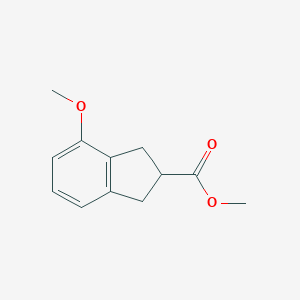
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, also known as MMIC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MMIC is a member of the indene family and is classified as an ester. Its chemical formula is C12H14O4, and its molecular weight is 222.24 g/mol.
Applications De Recherche Scientifique
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to have anti-inflammatory and anti-cancer properties. In materials science, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been used as a starting material for the synthesis of other indene derivatives.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is not well understood. However, it is believed that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate exerts its biological effects by modulating various signaling pathways in cells. For example, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has anti-tumor activity and can reduce the severity of inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in lab experiments is its relatively simple synthesis method. However, the low yield of this synthesis method can make it challenging to obtain large quantities of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Additionally, the mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is not well understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. One area of research could be to further investigate the mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate and identify its molecular targets. Another area of research could be to explore the potential applications of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in drug development and materials science. Additionally, future studies could focus on optimizing the synthesis method of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate to improve its yield and purity.
Méthodes De Synthèse
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with methanol and sulfuric acid. The resulting product is then purified through recrystallization. The yield of this synthesis method is typically around 50%.
Propriétés
IUPAC Name |
methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNXBUIKAOQJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437500 |
Source


|
| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
CAS RN |
163456-61-9 |
Source


|
| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


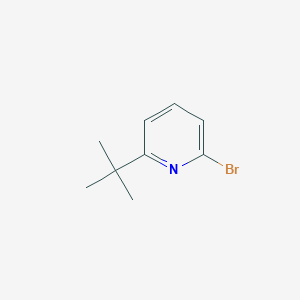
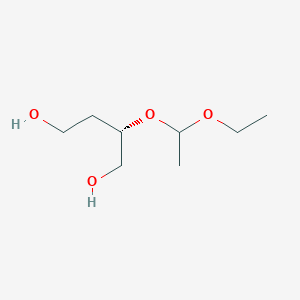
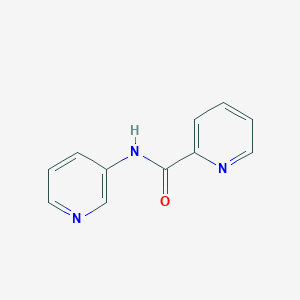
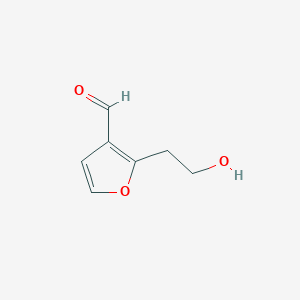

![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)

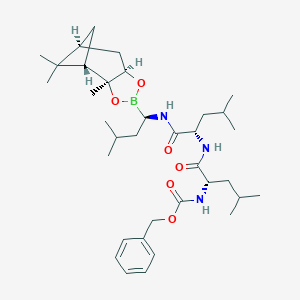
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)

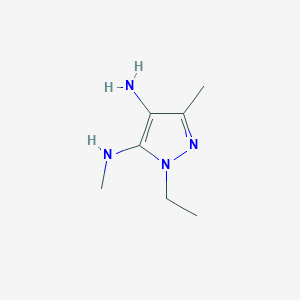
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
